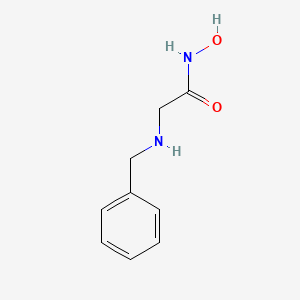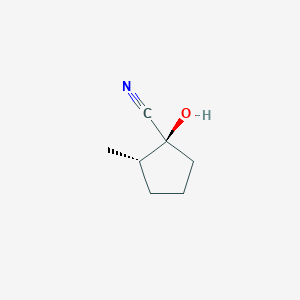
1-Phosphorosooxyethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phosphorosooxyethyne is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyne group and an oxygen atom
Vorbereitungsmethoden
The synthesis of 1-phosphorosooxyethyne typically involves the reaction of phosphorus trichloride with acetylene in the presence of a base. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Phosphorosooxyethyne undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphorosooxyethyne oxides.
Reduction: The reduction of this compound can lead to the formation of phosphorosooxyethyne hydrides.
Substitution: In this reaction, one of the atoms in the compound is replaced by another atom or group of atoms. Common reagents for substitution reactions include halogens and alkyl groups.
Addition: This reaction involves the addition of atoms or groups to the triple bond of the ethyne group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include phosphorosooxyethyne oxides, hydrides, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phosphorosooxyethyne has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-phosphorosooxyethyne involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phosphorosooxyethyne can be compared with other similar compounds, such as:
Phosphorosooxyethane: This compound has a similar structure but with an ethane group instead of an ethyne group.
Phosphorosooxypropane: This compound contains a propane group and exhibits different chemical properties.
Phosphorosooxybutane: This compound has a butane group and is used in different applications.
The uniqueness of this compound lies in its ethyne group, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
919787-15-8 |
|---|---|
Molekularformel |
C2HO2P |
Molekulargewicht |
88.00 g/mol |
IUPAC-Name |
1-phosphorosooxyethyne |
InChI |
InChI=1S/C2HO2P/c1-2-4-5-3/h1H |
InChI-Schlüssel |
RLQJYKDLTTUDFR-UHFFFAOYSA-N |
Kanonische SMILES |
C#COP=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)



![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)

